Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-11-7-5-6-8-13(11)18-14(20)9-12-10-23-15(17-12)19-16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBCMUTBTZJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which then reacts with thioamide to produce the final thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolopyridazine: Exhibits antitumor activity against various cancer cell lines.
Benzothiazole: Used in the development of anti-tubercular agents.
Uniqueness
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its specific structural features, which confer unique biological activities and make it a versatile compound for various applications in scientific research .
Biological Activity
Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity based on recent research findings, including data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, an ethyl group, and a carbamate moiety. Its structural formula can be represented as follows:
This structure is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer treatment. The compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 15 | Induction of apoptosis |
| This compound | U251 (human glioblastoma) | 12 | Inhibition of Bcl-2 protein |
The compound's mechanism appears to involve the induction of apoptosis through the modulation of survival proteins like Bcl-2, which is critical in cancer cell survival.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study investigated its effects on ethanol-induced teratogenicity in zebrafish models.
Case Study: Zebrafish Model
The study evaluated the compound's ability to mitigate oxidative stress and morphological defects caused by ethanol exposure. The findings indicated that:
- Concentration-dependent effects : At concentrations of 50, 100, and 150 µM, the compound significantly reduced oxidative damage.
- Behavioral improvements : Treated larvae exhibited improved locomotion and reduced mortality rates compared to the control group.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : The compound acts as a phosphodiesterase type 5 (PDE5) inhibitor, which plays a role in vascular regulation and has implications for erectile dysfunction treatments.
- Table 2: PDE5 Inhibition Data
Compound PDE5 Activity Score This compound High - Antioxidant Properties : The compound enhances antioxidant defenses, reducing oxidative stress associated with various pathological conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how are intermediates monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, carbamate coupling, and amide bond formation. For example, intermediates can be tracked via thin-layer chromatography (TLC) and characterized using NMR spectroscopy for functional group confirmation . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield, as seen in analogous carbamate syntheses using supercritical CO₂ to enhance selectivity .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies key groups like the thiazole ring (δ ~7–8 ppm for protons) and carbamate carbonyl (δ ~155–160 ppm for carbon). X-ray crystallography may resolve stereochemistry in crystalline forms . For purity assessment, HPLC with UV detection (λ ~254 nm) is advised .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to evaluate antiproliferative effects. Include oxidative stress markers (e.g., ROS levels, glutathione depletion) based on evidence from ethyl carbamate analogs inducing G1 phase arrest via oxidative pathways . Parallel antimicrobial screening (e.g., broth microdilution against S. aureus and E. coli) is recommended due to thiazole’s known activity .
Advanced Research Questions
Q. What strategies resolve contradictions in observed biological activities between this compound and its structural analogs?
- Methodological Answer :
- Step 1 : Compare functional group contributions using SAR tables. For example, replace the 2-ethylphenyl group with 4-carbamoylphenyl (as in ) to test target selectivity.
- Step 2 : Conduct molecular docking against enzymes like COX-2 or kinases (e.g., EGFR) to identify binding affinities. Analog studies show thiazole-carbamates interact via π-stacking and hydrogen bonding .
- Step 3 : Validate hypotheses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics .
Q. How can mechanistic studies differentiate between apoptotic and necrotic cell death induced by this compound?
- Methodological Answer :
- Flow Cytometry : Use Annexin V-FITC/PI staining to quantify apoptosis vs. necrosis.
- Western Blotting : Measure caspase-3/7 activation (apoptosis) and HMGB1 release (necrosis).
- Metabolic Profiling : LC-MS-based metabolomics can track ATP depletion and lactate accumulation, distinguishing death pathways .
Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves bioavailability, as demonstrated for similar thiazole derivatives .
Contradictions and Future Directions
- Safety Data Gap : No toxicity profile exists for the target compound, though ethyl carbamate analogs show liver toxicity . Prioritize acute toxicity studies (OECD 423) in rodents.
- Mechanistic Ambiguity : Conflicting reports on thiazole-carbamates’ primary targets (enzymes vs. receptors). Use CRISPR-Cas9 knockouts to identify critical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
